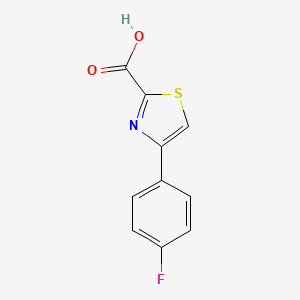

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZSCPHZARMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589588 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-96-7 | |

| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Fluorophenyl)thiazole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole nucleus is a "privileged scaffold," a term we use for molecular frameworks that are capable of binding to multiple biological targets. This compound is a prime exemplar of such a scaffold. Its intrinsic chemical properties and versatile reactivity make it a crucial starting material for the synthesis of targeted therapeutics, particularly in oncology.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data, focusing instead on the causality behind its synthesis, the rationale for its use in drug design, and the practical methodologies for its characterization and application.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the starting point for any successful research campaign. These parameters dictate storage conditions, solvent selection, and reaction setup.

The presence of the fluorophenyl group is a deliberate design choice in medicinal chemistry. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability, all of which are desirable pharmacokinetic properties. The carboxylic acid at the 2-position of the thiazole ring is the primary reactive handle, allowing for straightforward chemical modification, most commonly through amide bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886366-96-7 | [1] |

| Molecular Formula | C₁₀H₆FNO₂S | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 110–112 °C | [2] |

| SMILES | O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1 | [1] |

| InChI Key | ADTZSCPHZARMBS-UHFFFAOYSA-N | [1] |

PART 2: Synthesis and Mechanistic Rationale

The construction of the 4-(4-fluorophenyl)thiazole core is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic system. The process involves the condensation of an α-haloketone with a thioamide. In the case of our target molecule, the synthesis is a well-documented three-step process.[2]

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol and Rationale

This protocol is adapted from methodologies reported in the literature for preparing intermediates for c-Met kinase inhibitors.[2]

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-Bromoketone)

-

Reactants: To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (CH₃CN, 4 mL), add N-Bromosuccinimide (NBS, 1.5 g, 8.4 mmol) and p-toluenesulfonic acid (p-TsOH, 1.38 g, 8 mmol).

-

Rationale: NBS is a convenient and selective source of electrophilic bromine for the α-bromination of ketones. The reaction is acid-catalyzed (p-TsOH) to promote the formation of the enol or enolate intermediate, which is the nucleophile that attacks the bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Reaction: Heat the mixture to 50 °C and stir for 24 hours.

-

Workup: Evaporate the solvent under reduced pressure. Add saturated sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid and quench any remaining NBS.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (hexane-ethyl acetate eluent) to yield the pure α-bromoketone.

Step 2: Synthesis of Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate

-

Reactants: Add the α-bromoketone (5 mmol) to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL).

-

Rationale: This is the core Hantzsch thiazole synthesis. The nucleophilic sulfur of the ethyl thiooxamate attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Ethanol serves as a protic solvent that facilitates the reaction and dissolves the reactants.

-

-

Reaction: Heat the mixture to reflux for 6 hours.

-

Workup: Concentrate the reaction mixture in vacuo. Dilute with ethyl acetate (30 mL) and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL) to remove any unreacted starting materials and inorganic byproducts.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude thiazole ester.

Step 3: Synthesis of this compound

-

Reactants: The crude ester from the previous step is dissolved in a mixture of methanol (MeOH) and aqueous lithium hydroxide (LiOH).

-

Rationale: This is a standard saponification (ester hydrolysis) reaction. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

-

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry to afford the final this compound as a white solid.[2]

PART 3: Spectroscopic Characterization

Structural confirmation is non-negotiable. A combination of NMR and IR spectroscopy provides a definitive fingerprint of the molecule.

Table 2: Key Spectroscopic Data

| Technique | Observed Data (as reported in DMSO-d₆)[2] | Interpretation |

| ¹H NMR | δ 8.43 (s, 1H) | This singlet corresponds to the proton at the C5 position of the thiazole ring. Its chemical shift is characteristic of a proton on an electron-deficient aromatic ring. |

| IR (KBr) | ν_max 3424, 3112, 1727, 1602, 1218 cm⁻¹ | 3424 cm⁻¹: Broad O-H stretch of the carboxylic acid. 3112 cm⁻¹: Aromatic C-H stretch. 1727 cm⁻¹: Strong C=O stretch of the carboxylic acid. 1602 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. 1218 cm⁻¹: C-F stretching vibration. |

For a full, unambiguous characterization, we strongly recommend obtaining ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data. These analyses will confirm the carbon skeleton, the presence of the fluorine atom, and the exact mass, respectively.

PART 4: Application in Medicinal Chemistry as a Kinase Inhibitor Scaffold

The primary value of this compound lies in its role as a key intermediate for creating more complex, biologically active molecules. It has been notably utilized in the synthesis of c-Met kinase inhibitors.[2] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, making it a high-value target for therapeutic intervention.

The carboxylic acid group is the key point of diversification. It is typically activated and then coupled with various amines to generate a library of amide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conceptual Workflow for Drug Development

Sources

4-(4-Fluorophenyl)thiazole-2-carboxylic acid CAS number 886366-96-7

An In-Depth Technical Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7): A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will move beyond basic data to explore the causality behind its synthetic routes and its strategic application in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

This compound is a solid organic compound whose significance lies in its unique structural features: a thiazole ring, a carboxylic acid functional group, and a fluorophenyl moiety. This combination makes it an exceptionally valuable starting material for library synthesis and lead optimization.

The thiazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous clinically approved drugs.[1][2] Its five-membered aromatic ring is rich in heteroatoms, providing multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid at the 2-position is a versatile chemical handle, readily converted into amides, esters, and other functional groups, enabling systematic structure-activity relationship (SAR) studies.[3] The 4-fluorophenyl group at the 4-position often enhances metabolic stability and can improve binding affinity through favorable interactions, such as halogen bonding, with target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886366-96-7 | |

| Molecular Formula | C₁₀H₆FNO₂S | [4] |

| Molecular Weight | 223.22 g/mol | |

| Appearance | White Solid | [3] |

| Melting Point | 110–112 °C | [3] |

| SMILES | O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1 | |

| InChI Key | ADTZSCPHZARMBS-UHFFFAOYSA-N |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved via a multi-step sequence based on the Hantzsch thiazole synthesis. The protocol described below is adapted from a validated method used in the development of c-Met kinase inhibitors, demonstrating a reliable pathway to the target molecule with a reported overall yield of 45% over three steps.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

-

4'-Fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TSA)

-

Acetonitrile (CH₃CN)

-

Ethyl thiooxamate

-

Ethanol (EtOH)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Standard workup and purification reagents (NaHCO₃, CH₂Cl₂, Na₂SO₄, silica gel)

Protocol:

-

Synthesis of α-Bromo-4'-fluoroacetophenone (Intermediate 44):

-

To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (4 mL), add NBS (1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol).

-

Heat the reaction mixture to 50 °C and stir for 24 hours.

-

Causality Insight: p-TSA catalyzes the enolization of the ketone, which is the reactive species for electrophilic bromination by NBS. The controlled temperature prevents side reactions.

-

Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue to neutralize the acid.

-

Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate in vacuum.

-

Purify the crude product by flash column chromatography on silica gel (hexane-ethyl acetate eluent) to afford the α-bromoketone intermediate.

-

-

Synthesis of Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (Ester 45):

-

To a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL), add the α-bromoketone intermediate 44 (5 mmol).

-

Heat the resulting mixture to reflux for 6 hours.

-

Causality Insight: This is the critical Hantzsch thiazole synthesis step. The thioamide nitrogen of ethyl thiooxamate attacks the electrophilic carbonyl carbon of the bromoketone, and the sulfur attacks the carbon bearing the bromine, leading to cyclization and formation of the thiazole ring.

-

Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate under vacuum to obtain the crude ester 45, which can be used in the next step without further purification.

-

-

Synthesis of this compound (Target 46b):

-

Dissolve the crude ester 45 in a mixture of methanol and aqueous lithium hydroxide solution.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Causality Insight: Saponification (base-catalyzed hydrolysis) of the ethyl ester yields the corresponding carboxylate salt.

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to afford the final compound.

-

Characterization Data

The final product should be characterized to confirm its identity and purity. Key analytical data reported in the literature include:[3]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (s, 1H), and other aromatic protons.

-

IR (KBr) νₘₐₓ/cm⁻¹: 3424, 3112, 1727 (C=O), 1602, 1523, 1218.

Application in Drug Discovery: A Case Study in c-Met Kinase Inhibition

The primary utility of this compound is as a strategic intermediate for creating more complex, biologically active molecules. Its derivatives have shown promise as potent inhibitors of various therapeutic targets.[1][3] A prominent example is its use in the synthesis of c-Met kinase inhibitors for cancer treatment.[3]

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a known driver in numerous human cancers, making it a high-value target for therapeutic intervention.

Caption: Simplified c-Met signaling pathway and point of therapeutic intervention.

Protocol: Synthesis of a Thiazole Carboxamide c-Met Inhibitor

This protocol outlines the conversion of the title carboxylic acid into a biologically active amide, a common final step in synthesizing kinase inhibitors.

Materials:

-

This compound

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Target amine (e.g., a substituted aniline core from a drug discovery program)

-

Triethylamine (TEA) or other non-nucleophilic base

Protocol:

-

Activation of the Carboxylic Acid:

-

Suspend this compound (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic drop of DMF.

-

Slowly add oxalyl chloride (1.2 mmol) to the suspension. Stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

-

Causality Insight: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this reaction via the formation of a Vilsmeier reagent. This "activation" step is crucial for efficient amide bond formation with the amine.

-

Remove the excess oxalyl chloride and solvent under reduced pressure.

-

-

Amide Coupling:

-

Dissolve the resulting crude acyl chloride in anhydrous DCM (10 mL).

-

In a separate flask, dissolve the target amine (1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Trustworthiness Check: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting amine.

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the final compound via column chromatography or recrystallization.

-

Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

To evaluate the efficacy of the newly synthesized derivatives, a biochemical kinase assay is essential.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

This compound (CAS 886366-96-7) is more than a chemical reagent; it is a validated and versatile platform for the discovery of novel therapeutics. Its robust synthesis and the strategic value of its constituent parts—the privileged thiazole core, the versatile carboxylic acid handle, and the beneficial fluorophenyl group—make it an indispensable tool for medicinal chemists. The successful application of its derivatives as potent c-Met kinase inhibitors underscores its potential.[3] Future research will likely see this scaffold employed in the development of inhibitors for other kinases, as well as agents targeting a broader range of diseases, including inflammatory and infectious conditions.[5]

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, no. 1, 2023. National Institutes of Health (NIH). [Link][3]

-

4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid [886366-96-7] . Chemsigma. [Link][4]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules, vol. 26, no. 5, 2021, p. 1436. MDPI. [Link][6]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . International Journal of Molecular Sciences, vol. 26, no. 10, 2025, p. 5589. National Institutes of Health (NIH). [Link][1]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega, vol. 8, no. 12, 2023, pp. 11370–82. National Institutes of Health (NIH). [Link][7]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega, vol. 8, no. 12, 2023, pp. 11370-11382. ACS Publications. [Link][8]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules, vol. 27, no. 19, 2022, p. 6423. MDPI. [Link][2]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . Molecules, vol. 16, no. 12, 2011, pp. 9941-9952. MDPI. [Link][9]

-

The pharmacology of basic esters of thiazole carboxylic acids . British Journal of Pharmacology and Chemotherapy, vol. 1, no. 3, 1946, pp. 153-161. SciSpace. [Link][10]

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid [886366-96-7] | Chemsigma [chemsigma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

Synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid starting materials

An In-depth Technical Guide to the Synthesis of Starting Materials for 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal structural motif in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis is a subject of significant interest for researchers in drug discovery and development. This technical guide provides an in-depth exploration of the prevalent synthetic strategies for obtaining this target molecule, with a primary focus on the practical preparation of its essential starting materials. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven experimental protocols, and present the information in a clear, accessible format for laboratory scientists.

Introduction: The Strategic Importance of the 4-Arylthiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] When substituted with an aryl group at the 4-position and a carboxylic acid at the 2-position, the resulting molecule becomes a versatile building block for constructing complex molecular architectures. The 4-fluorophenyl group, in particular, is often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, enhancing metabolic stability or improving binding interactions. This guide will focus on the most reliable and widely adopted method for the synthesis of the thiazole core: the Hantzsch Thiazole Synthesis.[1][2][3]

The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry

First described by Arthur Hantzsch in 1887, this reaction remains a robust and versatile method for constructing the thiazole ring.[1][2] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][3] The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

The overall strategy for synthesizing this compound via the Hantzsch methodology is depicted below. It necessitates two key starting materials: an α-haloketone bearing the 4-fluorophenyl moiety and a thioamide component that will ultimately provide the C2-carboxylic acid functionality.

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Starting Material 1: 2-Bromo-1-(4-fluorophenyl)ethanone

This α-haloketone, also known as 4-fluorophenacyl bromide, is a crucial building block.[5][6][7] It is most commonly prepared by the bromination of commercially available 4-fluoroacetophenone.

Mechanistic Insight: α-Bromination of Ketones

The α-bromination of ketones can proceed via either an acid-catalyzed or base-catalyzed pathway. In an industrial or research setting, acid-catalyzed bromination is often preferred as it allows for better control and avoids the potential side reactions associated with base-mediated processes, such as the haloform reaction. The reaction proceeds through an enol intermediate, which then attacks molecular bromine.

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This protocol is adapted from established procedures for the α-bromination of aryl ketones.[8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Fluoroacetophenone | 138.14 | 13.8 g | 0.1 |

| Bromine (Br₂) | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Acetic Acid (glacial) | - | 100 mL | - |

| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |

| Dichloromethane | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroacetophenone (13.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Bromine Addition: From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction and prevent a rapid buildup of HBr gas. The characteristic red-brown color of bromine should fade as it is consumed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. The product may precipitate as a solid.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining HBr. Be cautious as this will cause effervescence (CO₂ evolution).

-

Extraction: Extract the aqueous mixture with dichloromethane (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-bromo-1-(4-fluorophenyl)ethanone, is often obtained as a solid and can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[5] Expected yield is typically in the range of 80-90%.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of Key Starting Material 2: Thioamide Precursors

The choice of the thioamide determines the substituent at the C2 position of the thiazole ring. To obtain a carboxylic acid, a common and effective strategy is to use a thioamide that contains an ester group, which can be subsequently hydrolyzed. Ethyl thiooxamate is an excellent candidate for this purpose.

Preparation of Ethyl Thiooxamate

Ethyl thiooxamate can be synthesized from ethyl cyanoformate and hydrogen sulfide. A more accessible laboratory preparation involves the thionation of ethyl oxamate using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Procedure Outline (Thionation of Ethyl Oxamate):

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl oxamate and Lawesson's reagent (0.5 equivalents) in a dry, high-boiling solvent like toluene or dioxane.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, the reaction mixture is typically filtered to remove insoluble byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude ethyl thiooxamate can be purified by column chromatography on silica gel.

The Hantzsch Condensation and Final Hydrolysis

With both key starting materials in hand, the final steps involve the condensation to form the thiazole ester, followed by hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-(4-Fluorophenyl)thiazole-2-carboxylate

This protocol describes the core Hantzsch condensation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 217.04 | 21.7 g | 0.1 |

| Ethyl Thiooxamate | 133.18 | 13.3 g | 0.1 |

| Ethanol | - | 250 mL | - |

| Sodium Bicarbonate | 84.01 | 8.4 g | 0.1 |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl thiooxamate (13.3 g, 0.1 mol) in 250 mL of ethanol.

-

Addition of α-Haloketone: Add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (21.7 g, 0.1 mol) in a small amount of ethanol to the stirred thioamide solution.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Filter the resulting solid and wash with cold ethanol to obtain the crude ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate.

Final Step: Ester Hydrolysis

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

Procedure Outline:

-

Saponification: Suspend the ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

-

Heating: Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum. A white solid with a melting point of 110–112 °C can be expected.[9]

Conclusion

The synthesis of this compound is readily achievable through the robust and reliable Hantzsch thiazole synthesis. The successful outcome of this synthesis is contingent upon the efficient preparation of the key starting materials: 2-bromo-1-(4-fluorophenyl)ethanone and a suitable thioamide precursor like ethyl thiooxamate. The protocols and mechanistic insights provided in this guide offer researchers a comprehensive framework for the practical synthesis of these valuable compounds, facilitating further research and development in medicinal chemistry.

References

- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-amino- and 5-mercapto-thiazoles. Journal of the Chemical Society (Resumed), 1594-1598. (Note: While not a direct protocol for the target, this is a foundational reference for thiazole synthesis mentioned in the search results).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. (General reference for named reactions in heterocyclic chemistry).

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chemex. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

Ma, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1731-1747. [Link]

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Malūkaitė, D., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6265. [Link]

-

ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11359–11371. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10001, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, 41(10), 3768-3772. [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorothiobenzamide. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Fluorophenacyl bromide, 97%. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

PubChem. (n.d.). 4-Fluoro-thiobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

-

Wang, Y., et al. (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(15), 4995. [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.

- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3537. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 403-29-2: 4-Fluorophenacyl bromide | CymitQuimica [cymitquimica.com]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Fluorophenyl)thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide a detailed interpretation of the spectral data.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.

-

Chemical Name: this compound

-

CAS Number: 886366-96-7

-

Molecular Formula: C₁₀H₆FNO₂S

-

Molecular Weight: 223.22 g/mol

-

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: A Self-Validating Approach

The following protocol for acquiring NMR spectra is designed to ensure data integrity and reproducibility.

Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

-

Solvent Selection: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's solubility and the ability of DMSO-d₆ to exchange with the acidic carboxylic acid proton, allowing for its observation.

-

Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is crucial for referencing the chemical shift scale to 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, providing a self-contained calibration.

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Employ a relaxation delay (e.g., 1-2 seconds) to ensure complete relaxation of the protons between scans, which is essential for accurate integration.

-

-

¹³C NMR Parameters:

-

Obtain a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis, although shorter delays are often used for routine qualitative spectra.

-

Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring NMR spectra.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 (broad s) | Singlet (broad) | 1H | -COOH |

| 8.43 | Singlet | 1H | H-5 (thiazole) |

| 8.05-8.01 | Multiplet | 2H | H-2', H-6' (phenyl) |

| 7.37-7.32 | Multiplet | 2H | H-3', H-5' (phenyl) |

Data obtained from a 400 MHz spectrometer in DMSO-d₆.[2]

Interpretation:

-

Carboxylic Acid Proton (-COOH): The highly deshielded broad singlet observed at approximately 13.5 ppm is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the DMSO-d₆ solvent.

-

Thiazole Proton (H-5): The singlet at 8.43 ppm corresponds to the proton at the 5-position of the thiazole ring.[2] It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent sulfur atom and the aromatic character of the thiazole ring.

-

Fluorophenyl Protons (H-2', H-6', H-3', H-5'): The aromatic region of the spectrum displays two multiplets. The downfield multiplet at 8.05-8.01 ppm, integrating to two protons, is assigned to the protons ortho to the thiazole ring (H-2' and H-6').[2] Their deshielding is due to the anisotropic effect of the thiazole ring. The upfield multiplet at 7.37-7.32 ppm, also integrating to two protons, is assigned to the protons meta to the thiazole ring and ortho to the fluorine atom (H-3' and H-5').[2] The multiplet patterns arise from both proton-proton and proton-fluorine couplings.

¹³C NMR Data and Interpretation (Predicted)

Due to the unavailability of experimental ¹³C NMR data in the reviewed literature, the following chemical shifts are predicted based on known values for similar 4-arylthiazole derivatives and general principles of ¹³C NMR spectroscopy.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-4' (phenyl) | The carbon directly attached to fluorine exhibits a large one-bond coupling constant. |

| ~161.0 | C-2 (thiazole) | The carbon of the carboxylic acid-bearing position in the thiazole ring is significantly deshielded. |

| ~150.0 | C-4 (thiazole) | The carbon attached to the phenyl ring is deshielded due to its position in the aromatic thiazole ring. |

| ~130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (phenyl) | These carbons are ortho to the thiazole and meta to the fluorine. |

| ~129.0 | C-1' (phenyl) | The ipso-carbon of the phenyl ring attached to the thiazole. |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' (phenyl) | These carbons are ortho to the fluorine and exhibit a two-bond coupling. |

| ~115.0 | C-5 (thiazole) | The protonated carbon of the thiazole ring. |

| ~170.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid Sample Analysis

Attenuated Total Reflectance (ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum. The number of scans can be varied to optimize the signal-to-noise ratio.

Workflow for FT-IR Data Acquisition (ATR):

Caption: Workflow for acquiring FT-IR spectra using ATR.

IR Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands.

Table 3: IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3424 | Broad | O-H stretch (carboxylic acid) |

| 3112 | Medium | C-H stretch (aromatic) |

| 1727 | Strong | C=O stretch (carboxylic acid) |

| 1670, 1602, 1523 | Medium | C=C and C=N stretches (aromatic and thiazole rings) |

| 1445 | Medium | C-H in-plane bend |

| 1325, 1218, 1202 | Strong | C-O stretch and O-H bend |

| 1164 | Strong | C-F stretch |

| 843, 805, 771 | Strong | C-H out-of-plane bend |

Data obtained from a KBr pellet.[2]

Interpretation:

-

O-H Stretch: The very broad absorption centered around 3424 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.[2]

-

C-H Stretch: The peak at 3112 cm⁻¹ is characteristic of the C-H stretching of the aromatic rings (phenyl and thiazole).[2]

-

C=O Stretch: The intense absorption at 1727 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the carboxylic acid.[2]

-

Aromatic and Thiazole Ring Stretches: The absorptions in the 1670-1523 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the phenyl and thiazole rings.[2]

-

C-O Stretch and O-H Bend: The strong peaks between 1325 cm⁻¹ and 1202 cm⁻¹ are attributed to the C-O stretching and O-H bending vibrations of the carboxylic acid group.[2]

-

C-F Stretch: The strong absorption at 1164 cm⁻¹ is characteristic of the C-F stretching vibration of the fluorophenyl group.[2]

-

C-H Bends: The strong absorptions in the lower wavenumber region (843-771 cm⁻¹) are due to out-of-plane C-H bending vibrations of the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

-

Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.

Data Acquisition:

-

Ionization Mode: Electrospray ionization can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

MS/MS Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M-H]⁻ ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for ESI-MS Data Acquisition:

Caption: Workflow for acquiring ESI-MS data.

Mass Spectrometry Data and Fragmentation Analysis (Predicted)

As experimental mass spectrometry data for this compound was not found in the surveyed literature, the following is a prediction of the expected mass spectrum and fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 222.00. The accurate mass would confirm the elemental composition of C₁₀H₅FNO₂S⁻.

-

Isotope Pattern: The presence of a sulfur atom will result in a characteristic isotope pattern, with a smaller peak at m/z 224.00 ([M+2-H]⁻) with an abundance of approximately 4.4% relative to the [M-H]⁻ peak.

Predicted Fragmentation Pattern:

The fragmentation of the [M-H]⁻ ion is likely to proceed through the following pathways:

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids, leading to a fragment ion at m/z 178.02.

-

Thiazole Ring Cleavage: Subsequent fragmentation of the thiazole ring could occur, leading to smaller fragment ions.

Proposed Fragmentation of [M-H]⁻:

Summary of Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic data for this compound.

Table 4: Summary of Spectroscopic Data

| Technique | Parameter | Value | Source |

| ¹H NMR | -COOH | ~13.5 ppm (broad s, 1H) | Experimental[2] |

| H-5 | 8.43 ppm (s, 1H) | Experimental[2] | |

| H-2', H-6' | 8.05-8.01 ppm (m, 2H) | Experimental[2] | |

| H-3', H-5' | 7.37-7.32 ppm (m, 2H) | Experimental[2] | |

| ¹³C NMR | C-4' | ~162.5 ppm (d) | Predicted |

| C-2 | ~161.0 ppm | Predicted | |

| C-4 | ~150.0 ppm | Predicted | |

| C-2', C-6' | ~130.5 ppm (d) | Predicted | |

| C-1' | ~129.0 ppm | Predicted | |

| C-3', C-5' | ~116.0 ppm (d) | Predicted | |

| C-5 | ~115.0 ppm | Predicted | |

| -COOH | ~170.0 ppm | Predicted | |

| IR | O-H stretch | 3424 cm⁻¹ | Experimental[2] |

| C=O stretch | 1727 cm⁻¹ | Experimental[2] | |

| C-F stretch | 1164 cm⁻¹ | Experimental[2] | |

| MS (ESI-) | [M-H]⁻ | m/z 222.00 | Predicted |

| Fragment | m/z 178.02 ([M-H-CO₂]⁻) | Predicted |

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. Through the detailed analysis of experimental ¹H NMR and IR data, along with predicted ¹³C NMR and mass spectrometry data, a clear and consistent structural elucidation has been presented. The provided experimental protocols and interpretation rationale offer a robust framework for the analysis of this and similar compounds, ensuring scientific integrity and reproducibility in research and development settings.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023.

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 2021.

- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 2005.

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2020.

-

Possible mass fragmentation pattern of compound 3. ResearchGate, 2018.

-

This compound. Sigma-Aldrich.

-

Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 2005.

Sources

The Therapeutic Potential of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it an attractive starting point for drug design.[1] This guide focuses on a specific, highly promising class of thiazole derivatives: those built upon the this compound core. The incorporation of a 4-fluorophenyl group at the C4 position of the thiazole ring often enhances biological activity and selectivity, a common strategy in modern drug discovery.[4]

This technical document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and other pharmacological effects, supported by detailed experimental protocols and data-driven insights.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives typically follows established synthetic routes for thiazoles, most notably the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of a thiosemicarbazone or thioamide with an α-haloketone.

A general synthetic pathway to obtain the core structure and its subsequent amide derivatives is outlined below. The synthesis of the key intermediate, this compound, has been described in the literature as a multi-step process.[7]

Caption: General synthetic workflow for this compound and its amide derivatives.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Thiazole derivatives are well-documented for their potent anticancer activities, acting through a variety of mechanisms.[1][4][8][9][10] Derivatives of the this compound scaffold are no exception and have shown promise in targeting key pathways involved in cancer progression.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases that are crucial for tumor growth and survival.[1] For instance, derivatives of this scaffold have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a significant role in cell proliferation, motility, and invasion.

Furthermore, thiazole derivatives have been shown to induce apoptosis (programmed cell death) and disrupt tubulin assembly, a critical process for cell division.[8][9] They can also modulate pathways such as the NF-κB, PI3K/Akt/mTOR, and topoisomerase signaling cascades.[8][9]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The thiazole ring is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs.[1] This guide focuses on a particularly fruitful derivative: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid . This scaffold masterfully combines three key pharmacophoric features: the heterocyclic, electron-rich thiazole nucleus, a synthetically versatile carboxylic acid handle at the 2-position, and a 4-fluorophenyl group at the 4-position, which often enhances binding affinity and improves metabolic stability. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antidiabetic, and antimicrobial effects.[2][3][4] This document serves as a technical guide for researchers and drug development professionals, elucidating the synthesis, key applications, and structure-activity relationship (SAR) insights that make this scaffold a cornerstone of contemporary drug design.

Core Synthesis: The Hantzsch Pathway

The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis. The synthesis of this compound typically begins with the reaction of an α-haloketone with a thioamide-containing compound, followed by hydrolysis.

The general synthetic workflow involves two primary stages:

-

Cyclocondensation: 2-Bromo-1-(4-fluorophenyl)ethan-1-one is reacted with ethyl thiooxamate. This reaction forms the thiazole ring, yielding the ethyl ester intermediate.

-

Hydrolysis: The resulting ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate is then subjected to basic hydrolysis (e.g., using LiOH or NaOH) to yield the final carboxylic acid product.[2]

Caption: General workflow for the synthesis of the core scaffold.

A Versatile Scaffold for Diverse Therapeutic Targets

The true power of the this compound scaffold lies in its adaptability. The carboxylic acid at the C2 position serves as a perfect synthetic handle for creating extensive libraries of amides, esters, and other derivatives, enabling chemists to probe interactions with a multitude of biological targets.

Anticancer Agents

The scaffold has been extensively explored in oncology, leading to the discovery of potent inhibitors of key cancer-related targets.

-

c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase often dysregulated in various cancers. Derivatives of this scaffold, particularly thiazole carboxamides, have been developed as potent c-Met inhibitors. The amide functionality derived from the carboxylic acid is crucial, forming key hydrogen-bonding interactions within the kinase hinge region.[2] In one study, a derivative demonstrated an IC₅₀ of 29.05 nM against c-Met, highlighting the suitability of the thiazole carboxamide moiety for this target.[2]

-

Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics is a clinically validated anticancer strategy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), derived from a related thiazolidine lead, showed potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[5] This demonstrates that while the carboxylic acid is a key handle, modifications that replace it entirely can also lead to potent compounds with different mechanisms of action.

-

Broad Antiproliferative Activity: Beyond specific targets, derivatives have shown potent growth inhibition across a range of human cancer cell lines, including lung (A549), gastric (MKN-45), and breast (MDA-MB-231) cancer cells, with IC₅₀ values often in the low micromolar to nanomolar range.[1][2][6]

Antidiabetic Agents

Diabetes management is another area where this scaffold has shown promise.

-

α-Amylase Inhibitors: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, synthesized from a related thiazole precursor, were identified as effective α-amylase inhibitors. Several compounds in this series exhibited IC₅₀ values comparable or superior to the standard drug, acarbose.[3][7]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new chemical entities to combat bacterial infections.

-

Inhibitors of Drug-Resistant Bacteria: Novel thiazole aminoguanidines built upon this core structure have demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The flexibility introduced by linking the aromatic group to the thiazole ring was beneficial for activity against Gram-negative bacteria like E. coli. The most potent compounds exhibited a minimum inhibitory concentration (MIC) as low as 4 μg/mL against MRSA.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity.

-

The C2-Carboxylic Acid/Amide: This position is the primary point of diversification. Converting the carboxylic acid to a carboxamide is a common and highly effective strategy. The nature of the amine used for amide formation dramatically influences target specificity and potency. For instance, in c-Met inhibitors, specific aniline derivatives are required to occupy the binding pocket effectively.[2]

-

The C4-Fluorophenyl Group: The 4-fluorophenyl moiety is a critical component. The fluorine substitution often enhances binding affinity through favorable interactions (like halogen bonding) and can improve metabolic stability by blocking a potential site of oxidative metabolism. In studies of antibacterial thiazole aminoguanidines, the fluorine-substituted phenyl group was shown to be superior to hydroxyl-substituted or unsubstituted phenyl groups.[4]

-

The C5-Position: While the parent scaffold is unsubstituted at C5, modifications at this position can be used to modulate activity. The proton at C5 is a key spectroscopic handle in NMR for confirming structure.[7]

Caption: Key structure-activity relationship points of the scaffold.

Data Summary: Biological Activities of Representative Derivatives

| Compound Class | Target/Assay | Modification at C2-Position | Activity (IC₅₀ / MIC) | Reference |

| c-Met Inhibitor | c-Met Kinase | Amide (linked to a substituted aniline) | 29.05 nM | [2] |

| Anticancer | A549 Cell Viability | Propanoic acid derivative | 5.42 µM | [1] |

| Antidiabetic | α-Amylase | Hydrazinylidene derivative | 5.88 µM | [3] |

| Antibacterial | MRSA | Aminoguanidine derivative | 4 µg/mL | [4] |

| Anti-Alzheimer's | Acetylcholinesterase (AChE) | Thiazolylhydrazone derivative | 0.028 µM | [8] |

| Skin-Whitening | Tyrosinase | Carboxamide derivative | 1.51 µM | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound (46b)[2]

-

Step 1: Synthesis of α-bromoketone (44): To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (4 mL), add N-bromosuccinimide (NBS, 1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol). Heat the reaction mixture to 50 °C and stir for 24 hours. Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue and extract with CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and evaporate in vacuum. Purify the crude product by flash column chromatography to afford 2-bromo-1-(4-fluorophenyl)ethan-1-one.

-

Step 2: Synthesis of Ethyl Ester (45): Add the α-bromoketone (5 mmol) from Step 1 to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL). Heat the resulting mixture to reflux for 6 hours. Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate to obtain ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate.

-

Step 3: Hydrolysis to Carboxylic Acid (46b): To a solution of the ethyl ester from Step 2 in a mixture of methanol (MeOH) and water, add a stoichiometric excess of lithium hydroxide (LiOH). Stir the reaction at room temperature until TLC indicates complete consumption of the starting material. Acidify the mixture with 1 N HCl to a pH of ~3-4. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound as a white solid.

Protocol 2: Representative Amide Coupling for Derivative Synthesis[2][10]

-

Step 1: Acid Chloride Formation: To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Once complete, evaporate the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Step 2: Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL). To this solution, add the desired aniline or amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 mmol). Stir the reaction at room temperature overnight. Upon completion, dilute the mixture with DCM, wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Future Perspectives and Conclusion

The this compound scaffold is firmly established as a highly versatile and productive starting point for drug discovery. Its synthetic tractability and proven success across multiple therapeutic areas ensure its continued relevance. Future efforts will likely focus on several key areas:

-

Bioisosteric Replacement: The carboxylic acid group, while a useful synthetic handle, can sometimes lead to poor pharmacokinetic properties.[10] Replacing it with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides could lead to derivatives with improved cell permeability, metabolic stability, and oral bioavailability.[11]

-

Exploring New Chemical Space: While amide formation is the dominant modification, exploring other chemistries at the C2 position could unlock novel biological activities.

-

Structure-Based Design: As more crystal structures of derivatives bound to their targets become available, structure-based design will enable more rational and efficient optimization of lead compounds, improving both potency and selectivity.

References

-

Morigi R, Locatelli A, Leoni A, Rambaldi M. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Wang, L., et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. Available at: [Link]

-

Shahzadi, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

Li, Y., et al. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Shahzadi, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

Kumar, R., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Li, B., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]

-

Aguilar, A., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Ayati, A., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Svatunek, D., et al. Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. ChemMedChem. Available at: [Link]

-

Patel, K. D., et al. An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Gontijo, T. B., et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. Available at: [Link]

-

Sharma, V., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Future Medicinal Chemistry. Available at: [Link]

-

Chen, W., et al. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry. Available at: [Link]

-

Acar, Ç., et al. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]

-

de Witte, W., et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

-

Horgan, C., et al. Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cora.ucc.ie [cora.ucc.ie]

The 4-Phenylthiazole Core: A Bastion of Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Application of 4-Phenylthiazole Compounds

Introduction: The Emergence of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, certain molecular frameworks consistently reappear as cornerstones of successful therapeutic agents. The 4-phenylthiazole moiety is a quintessential example of such a "privileged scaffold." Its story is not one of a sudden, serendipitous discovery, but rather a gradual ascent, built upon the foundational principles of organic synthesis and fueled by the relentless pursuit of novel therapeutics. This guide provides an in-depth exploration of the 4-phenylthiazole core, from its historical roots in classical organic reactions to its current standing as a versatile platform for the development of targeted therapies. We will delve into the synthetic intricacies, explore its diverse biological activities, and illuminate the key signaling pathways modulated by this remarkable class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and future potential of 4-phenylthiazole derivatives.

I. Historical Perspective: From Hantzsch's Synthesis to a Pillar of Drug Discovery

The journey of the 4-phenylthiazole scaffold begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazoles by reacting α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for accessing a wide array of thiazole derivatives. The synthesis of 2-amino-4-phenylthiazole, a key building block, is a classic example of this reaction, typically involving the condensation of 2-bromoacetophenone with thiourea.[2]

For much of the late 19th and early 20th centuries, the chemistry of thiazoles, including 4-phenylthiazole, was primarily of academic interest. However, as the field of medicinal chemistry began to blossom, the unique electronic and steric properties of the 4-phenylthiazole core caught the attention of researchers. Its rigid, planar structure, coupled with the presence of nitrogen and sulfur heteroatoms, provides an ideal framework for creating molecules that can engage in a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The true ascent of 4-phenylthiazole as a privileged scaffold in drug discovery began in the latter half of the 20th century and has accelerated in the 21st. Researchers have successfully incorporated this moiety into a diverse range of biologically active compounds, targeting everything from kinases and enzymes to adaptor proteins involved in inflammatory signaling. This versatility has cemented the 4-phenylthiazole core as a valuable tool in the medicinal chemist's armamentarium.

II. The Art of Synthesis: Constructing the 4-Phenylthiazole Core

The Hantzsch thiazole synthesis remains the most prevalent and versatile method for constructing the 4-phenylthiazole ring system. The general mechanism involves an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A. The Classic Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The synthesis of the foundational compound, 2-amino-4-phenylthiazole, serves as an excellent exemplar of the conventional Hantzsch methodology.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

-

Reaction Execution: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The crude product is then treated with a solution of ammonium hydroxide and recrystallized from methanol to yield 2-amino-4-phenylthiazole as a crystalline solid.[3]

B. Modern Innovations: Microwave-Assisted Synthesis

While the conventional Hantzsch synthesis is robust, it often requires long reaction times and elevated temperatures. The advent of microwave-assisted organic synthesis has provided a rapid and efficient alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.

Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

-